molecular formula C12H13N5 B12909407 N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine CAS No. 119023-95-9

N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine

Cat. No.: B12909407
CAS No.: 119023-95-9
M. Wt: 227.27 g/mol
InChI Key: DSMIIRYZFSIMSU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine is a pyridazine derivative featuring a dimethylamine group at position 3 and an (E)-phenyldiazenyl substituent at position 4. The (E)-configuration of the diazenyl group ensures spatial orientation critical for intermolecular interactions, such as π-π stacking or hydrogen bonding, which influence solubility and biological activity .

Properties

CAS No.

119023-95-9

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

N,N-dimethyl-6-phenyldiazenylpyridazin-3-amine

InChI

InChI=1S/C12H13N5/c1-17(2)12-9-8-11(15-16-12)14-13-10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

DSMIIRYZFSIMSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine typically involves the reaction of a pyridazine derivative with a diazonium salt. One common method is the coupling of 6-aminopyridazine with a diazonium salt derived from aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(phenyldiazenyl)pyridazin-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diazenyl group can participate in redox reactions, influencing cellular processes. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Biological/Functional Role Reference
N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine* C₁₃H₁₄N₆ (hypothetical) ~274.3 (E)-Phenyldiazenyl Not reported (inferred: dye/pharma intermediate)
MW108 C₂₃H₂₁N₇ 395.46 Naphthalene, pyridine p38αMAPK inhibitor
N-(4-(Chlorodiazenyl)phenyl)-...pyridazin-3-amine C₃₂H₂₅ClN₆ 528.0 Chlorodiazenyl, indole Synthetic intermediate
N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine C₇H₈F₃N₃ 191.15 Trifluoromethyl Not reported (inferred: agrochemical)

*Hypothetical data inferred from structural analogues.

Table 2: Spectral Data for Key Analogues

Compound Name ESI-MS ([M+1]⁺) ^1H NMR (CDCl₃, δ ppm) Purity Reference
MW108 396.3 8.58–8.57 (m, 2H), 7.35–7.25 (m, 5H) >98%
MW181 396.3 Similar to MW108 with naphthalene shifts >98%
Compound 3 () - Not reported -

Biological Activity

N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridazine derivatives with phenyldiazenyl compounds. The general synthetic pathway includes:

  • Starting Materials : Pyridazine derivatives and phenyldiazenyl reagents.
  • Reaction Conditions : The reaction is usually conducted in organic solvents under controlled temperatures to ensure optimal yields.
  • Purification : The product is purified through recrystallization or chromatography.

Biological Activity

This compound exhibits various biological activities, primarily in antimicrobial and anticancer domains. Below are summarized findings regarding its biological effects:

Antimicrobial Activity

Research indicates that derivatives of pyridazine, including this compound, demonstrate significant antimicrobial properties against a range of pathogens. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific strain tested .

Anticancer Properties

The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies revealed that it can induce apoptosis in human carcinoma cells, with IC50 values around 20 µM for certain cell lines . Mechanistic studies suggest that the compound may act by disrupting cellular signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key observations include:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences the compound's potency.
  • Pyridazine Core : Modifications to the pyridazine nucleus can enhance or diminish biological activity, indicating that this structural element is crucial for its mechanism of action.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A series of experiments conducted by Alnassar et al. demonstrated that modifications to the phenyl group could enhance antimicrobial activity against resistant strains of bacteria .
  • Cancer Cell Line Research : A study published in MDPI reported that this compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Data Tables

Biological ActivityObserved EffectReference
Antimicrobial ActivityMIC 10 - 50 µg/mL
Anticancer ActivityIC50 ~20 µM in carcinoma cells
Apoptosis InductionIncreased markers for apoptosis

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